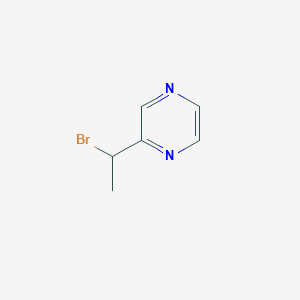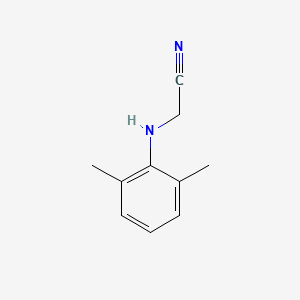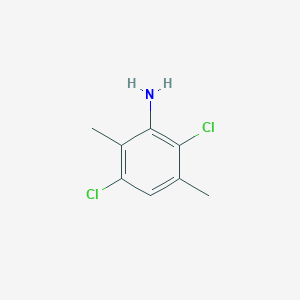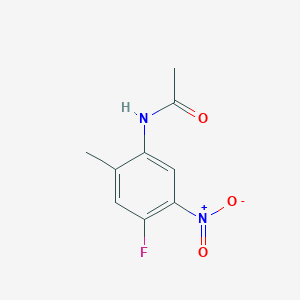![molecular formula C11H20Cl2N2 B1627951 [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl CAS No. 1171365-90-4](/img/structure/B1627951.png)
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl
Overview
Description
“[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl” is a chemical compound with the CAS Number: 1171365-90-4 . It has a molecular weight of 251.2 and its IUPAC name is N1,N~2~,N~2~-trimethyl-1-phenyl-1,2-ethanediamine dihydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H . This indicates that the compound consists of a phenyl group (C6H5-) attached to an ethanediamine group (NH2CH2CH2NH2) that has been further substituted with methyl groups (CH3).Physical And Chemical Properties Analysis
The compound “[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl” has a molecular weight of 251.2 g/mol . It is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .Scientific Research Applications
Surface Chemistry : Kang and Trenary (2002) investigated the surface chemistry of dimethylamine, a related compound, on Pt(1 1 1) surfaces. This study provides insights into the surface interactions of dimethylamine derivatives, which could be relevant for applications in catalysis or material science (Kang & Trenary, 2002).
Antioxidant, Antitumor, and Antimicrobial Activities : El‐Borai et al. (2013) explored the chemical behavior of a compound similar to "[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl" in synthesizing pyrazolopyridine derivatives. These derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting potential pharmaceutical applications (El‐Borai et al., 2013).
Structural Properties in Organic Chemistry : Karlsen et al. (2002) analyzed the structural properties of N,N-dialkylaminobenzamides and analogously substituted compounds. Understanding these properties is crucial for designing and synthesizing new organic compounds with specific characteristics (Karlsen et al., 2002).
Biomolecular Shape Analysis : Melandri, Ragno, and Maris (2009) conducted a study on biomolecules similar to adrenaline and noradrenaline, focusing on their conformational properties. This research aids in understanding the molecular shapes of such compounds, which is vital for drug design and biochemistry (Melandri, Ragno, & Maris, 2009).
Synthesis of Chiral Compounds : Saigo (1985) discussed the optical resolution of artificial chiral compounds, including those structurally similar to "[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl." Chiral compounds have significant applications in pharmaceuticals and organic chemistry (Saigo, 1985).
Antimicrobial Activity : Ghorab et al. (2017) synthesized derivatives of dimethylamine with antimicrobial properties. This research indicates the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Safety and Hazards
The compound “[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl” is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Mechanism of Action
properties
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOQUPWQUUABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592119 | |
| Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl | |
CAS RN |
1171365-90-4 | |
| Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



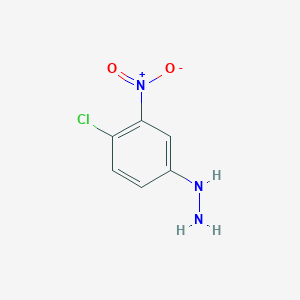
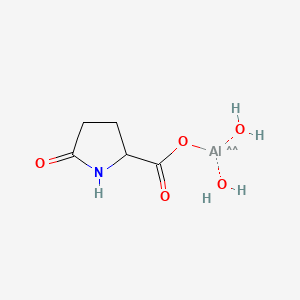
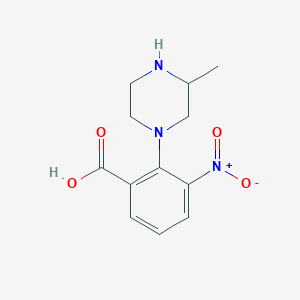
![1-[(Pyridin-4-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627873.png)
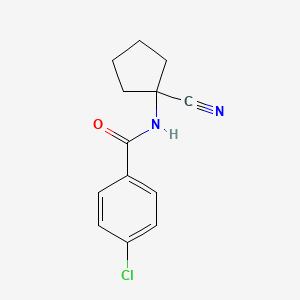
![2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B1627879.png)
